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Compound of Interest

Compound Name: Elironrasib

Cat. No.: B10858000

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Elironrasib (formerly RMC-6291), a
first-in-class, orally bioavailable, covalent inhibitor that selectively targets the active, GTP-
bound state of the KRAS G12C oncoprotein. Elironrasib’'s novel mechanism of action, which
involves the formation of a tri-complex with the intracellular chaperone protein cyclophilin A
(CypA), represents a significant advancement in targeting RAS-addicted cancers and
overcoming resistance to inhibitors that target the inactive state.

A Differentiated Mechanism of Action: The Tri-
Complex Inhibition of KRAS(ON)

Elironrasib operates through an innovative tri-complex inhibitor (TCI) modality.[1][2][3] Unlike
first-generation KRAS G12C inhibitors that bind to the inactive, GDP-bound "OFF" state,
Elironrasib targets the active, GTP-bound "ON" state, which is responsible for oncogenic
signaling.[4][5][6]

The mechanism can be summarized in four key steps:

o Cellular Entry and Binary Complex Formation: Elironrasib enters the cell and binds to the
abundant intracellular chaperone protein, cyclophilin A (CypA).[1]

o Ternary Complex Assembly: This Elironrasib-CypA binary complex then binds to the GTP-
bound KRAS G12C protein. This interaction creates a new, composite binding pocket on the
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protein surface adjacent to the G12C mutation.[1]

o Covalent Modification: Within this tri-complex, Elironrasib's reactive warhead is positioned
to form a covalent and irreversible bond with the cysteine residue at position 12 of KRAS.[1]

[7]

e Inhibition of Downstream Signaling: The formation of this stable, irreversible tri-complex
sterically blocks the interaction of KRAS(ON) with its downstream effector proteins, such as
RAF and PI3K, thereby inhibiting oncogenic signaling.[1][8][9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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